REACTION_CXSMILES
|
[F:1][C:2]([C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=1)([F:7])[C:3]([CH3:6])([CH3:5])[CH3:4].[OH-:15].[Na+].[Mn]([O-])(=O)(=O)=[O:18].[K+].N1C=CC=CC=1>O>[F:1][C:2]([C:8]1[CH:13]=[CH:12][C:11]([C:14]([OH:18])=[O:15])=[CH:10][CH:9]=1)([F:7])[C:3]([CH3:6])([CH3:5])[CH3:4] |f:1.2,3.4|
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Name
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4-(1,1-difluoro-2,2-dimethylpropyl) toluene
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Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
|
FC(C(C)(C)C)(F)C1=CC=C(C=C1)C
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Name
|
|
Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
21.5 g
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
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Type
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CUSTOM
|
Details
|
stirred for 4 hours
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
|
This suspension is filtered
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Type
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WASH
|
Details
|
the residue is wash with 300 ml
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Type
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CONCENTRATION
|
Details
|
The filtrate is concentrated in vacuo
|
Type
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DISSOLUTION
|
Details
|
redissolved in 300 ml
|
Type
|
WASH
|
Details
|
The aqueous solution is washed with 500 ml
|
Type
|
EXTRACTION
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Details
|
This is extracted 3 times with 300 ml
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Type
|
DRY_WITH_MATERIAL
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Details
|
of ethyl acetate, and the combined extracts are dried over magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
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Smiles
|
FC(C(C)(C)C)(F)C1=CC=C(C(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |